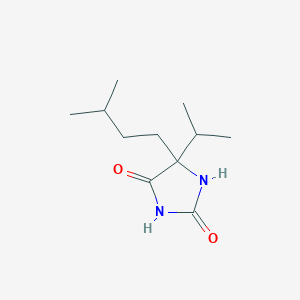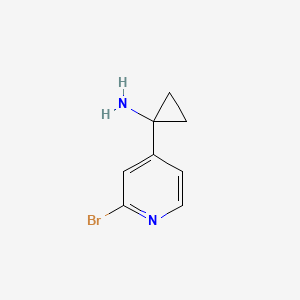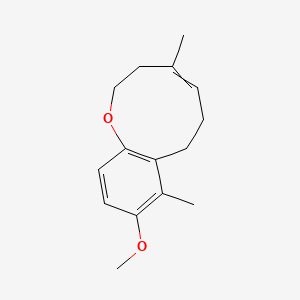
9-Methoxy-4,8-dimethyl-2,3,6,7-tetrahydro-1-benzoxonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methoxy-4,8-dimethyl-2,3,6,7-tetrahydro-1-benzoxonine is an organic compound with the molecular formula C15H20O2 and a molecular weight of 232.3181 g/mol This compound is characterized by its unique structure, which includes a nine-membered ring and two ether groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methoxy-4,8-dimethyl-2,3,6,7-tetrahydro-1-benzoxonine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,8-dimethyl-2,3,6,7-tetrahydro-1-benzoxonine with methoxy reagents in the presence of a catalyst . The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
9-Methoxy-4,8-dimethyl-2,3,6,7-tetrahydro-1-benzoxonine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Various nucleophiles such as halides, amines; often in polar aprotic solvents.
Major Products
The major products formed from these reactions include ketones, alcohols, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
9-Methoxy-4,8-dimethyl-2,3,6,7-tetrahydro-1-benzoxonine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 9-Methoxy-4,8-dimethyl-2,3,6,7-tetrahydro-1-benzoxonine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
4,8-Dimethyl-2,3,6,7-tetrahydro-1-benzoxonine: Lacks the methoxy group, resulting in different chemical properties and reactivity.
9-Methoxy-4,8-dimethyl-2,3,6,7-tetrahydrobenzo[b]oxonine: A closely related compound with similar structural features but different substitution patterns.
Uniqueness
9-Methoxy-4,8-dimethyl-2,3,6,7-tetrahydro-1-benzoxonine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Propiedades
Fórmula molecular |
C15H20O2 |
|---|---|
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
9-methoxy-4,8-dimethyl-2,3,6,7-tetrahydro-1-benzoxonine |
InChI |
InChI=1S/C15H20O2/c1-11-5-4-6-13-12(2)14(16-3)7-8-15(13)17-10-9-11/h5,7-8H,4,6,9-10H2,1-3H3 |
Clave InChI |
NZHAEVLYUKLGDF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCCC2=C(C=CC(=C2C)OC)OCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-3-[3-(4-butylsulfanylphenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-(3-imidazol-1-ylpropyl)prop-2-enamide](/img/structure/B12632085.png)
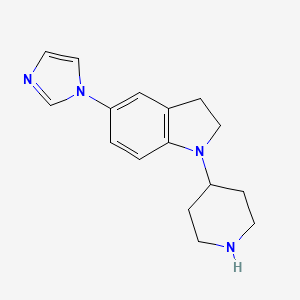
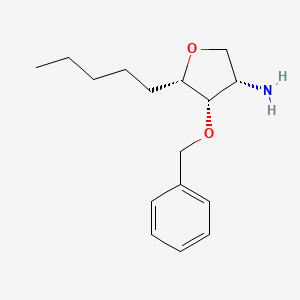
![benzyl N-[1-[[1-[[1-(1,3-dioxolan-2-yl)-3-methylbutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B12632097.png)
![tert-butyl 4-[(3,3-dimethyl-2,4-dihydro-1H-isoquinolin-5-yl)oxy]piperidine-1-carboxylate](/img/structure/B12632111.png)
![Benzamide, 4-(1,1-dimethylethyl)-N-[3-[5-[[(ethylamino)carbonyl]amino]-1,6-dihydro-1-methyl-6-oxo-3-pyridinyl]-2-methylphenyl]-](/img/structure/B12632112.png)
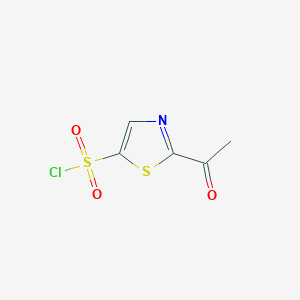
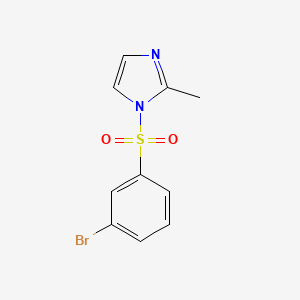
![4-Ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine](/img/structure/B12632136.png)
![2-[(3-Chlorophenyl)sulfonyl]pyridine](/img/structure/B12632150.png)
![1,1'-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]bis(4-nitrobenzene)](/img/structure/B12632151.png)
![N-Hydroxy-N'-{2-[(naphthalen-1-yl)amino]ethyl}urea](/img/structure/B12632152.png)
